molecular formula C8H4IN3 B3218712 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190311-57-9

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B3218712
CAS No.: 1190311-57-9
M. Wt: 269.04 g/mol
InChI Key: JXCJZRQDEVTQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H4IN3 and its molecular weight is 269.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCJZRQDEVTQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)I)N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Pyrrolo 3,2 B Pyridine Scaffold Research Landscape

The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a prominent heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. As a bioisostere of indole (B1671886), this nucleus is recognized as a "privileged structure," meaning it is capable of binding to a variety of biological targets. mdpi.com This has led to the development of numerous pyrrolopyridine derivatives with a wide spectrum of pharmacological activities. bohrium.comresearchgate.net

The pyrrolopyridine framework is a cornerstone in the design of kinase inhibitors, which are crucial in modern cancer therapy. nih.govnih.govnih.gov The scaffold mimics the purine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases. nih.gov A notable example is Vemurafenib, a drug used for the treatment of melanoma, which features a related pyrrolopyridine core. nih.govnih.gov Beyond oncology, derivatives of this scaffold have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netnih.govacs.org The inherent biological significance of the pyrrolo[3,2-b]pyridine scaffold thus provides a strong rationale for the synthesis and exploration of functionalized derivatives like 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Biological ActivityScaffold ExampleTherapeutic AreaReference
Kinase InhibitionPyrrolo[2,3-b]pyridinesAnticancer nih.govrsc.org
AntibacterialPyrrolo[3,2-b]pyridine derivativesInfectious Diseases nih.gov
Antiviral (HIV-1 Integrase)Pyrrolo[3,4-c]pyridine derivativesInfectious Diseases nih.gov
Analgesic & Sedative1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesNeurology nih.gov
Antifungal1H-pyrrolo[2,3-b]pyridine derivativesInfectious Diseases acs.org

Advanced Synthetic Methodologies for the Construction and Derivatization of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile

Strategies for the Pyrrolo[3,2-b]pyridine Core Formation

The construction of the pyrrolo[3,2-b]pyridine core is a key step in the synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Several strategies have been developed to access this heterocyclic system, ranging from multi-component reactions to annulation and cyclization protocols.

Multi-component Reaction Approaches for Heterocyclic Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a direct multi-component synthesis of this compound has not been explicitly reported, MCR strategies for the synthesis of related pyrrolopyridine and pyrrole (B145914) structures suggest plausible routes. For instance, a three-component reaction of an appropriately substituted aminopyridine, an aldehyde, and an isocyanide could potentially be adapted to form the pyrrolo[3,2-b]pyridine core. The challenge lies in the selection of starting materials that would yield the desired 5-carbonitrile substitution pattern.

Microwave-assisted MCRs have emerged as a powerful tool in heterocyclic chemistry, often leading to shorter reaction times and higher yields. beilstein-journals.org The synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives has been achieved through a microwave-mediated three-component reaction, highlighting the potential of this technology for the construction of complex fused heterocyclic systems. researchgate.netacs.org A similar approach, perhaps involving a substituted 2-aminopyridine-3-carbonitrile, could be envisioned for the synthesis of the target 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core.

Annulation and Cyclization Protocols

Annulation and cyclization reactions are fundamental strategies for the construction of fused heterocyclic systems like pyrrolo[3,2-b]pyridine. These methods typically involve the formation of one of the rings onto a pre-existing ring.

One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine (B92270). For example, a substituted 2-aminopyridine (B139424) can undergo a sequence of reactions, such as alkylation followed by intramolecular cyclization, to form the pyrrolo[3,2-b]pyridine core. A copper iodide-catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines has been successfully employed to prepare 1H-pyrrolo[3,2-b]pyridines. nih.gov To apply this to the synthesis of the 5-carbonitrile derivative, a 5-cyano-substituted 2-prop-1-ynylpyridin-3-amine would be a required precursor.

Catalyst-free annulation reactions are also gaining attention due to their environmental benefits. The annulation of acylethynylpyrroles with 1-pyrrolines to afford tetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles demonstrates the feasibility of forming fused pyrrole-containing systems without the need for a catalyst. researchgate.netnih.gov While this specific example does not directly yield the desired scaffold, it showcases a promising strategy that could potentially be adapted.

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, can also be applied to the synthesis of azaindoles. This reaction involves the cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize a 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile derivative, a suitably substituted pyridylhydrazine would be required.

Late-Stage Functionalization Strategies for C-I Bond Introduction

Late-stage functionalization is an attractive strategy that allows for the introduction of an iodine atom onto a pre-formed 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core. This approach avoids the need to carry the iodo group through a multi-step synthesis, which can sometimes be challenging due to the lability of the C-I bond.

Direct C-H iodination is a powerful tool for late-stage functionalization. The regioselectivity of this reaction is crucial. For 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), iodination typically occurs at the C3 position of the pyrrole ring. nih.gov This is attributed to the higher electron density at this position. The presence of a nitrile group at the 5-position of the pyridine ring in the target molecule is expected to be electron-withdrawing, which could influence the reactivity and regioselectivity of the iodination. However, studies on the direct iodination of 1-arylated 7-azaindoles have shown that iodination still preferentially occurs at the C3 position. nih.gov

Various iodinating reagents can be employed for direct C-H iodination, including molecular iodine in the presence of a base, N-iodosuccinimide (NIS), and iodine monochloride. Iron(III)-catalyzed activation of NIS has been shown to be effective for the iodination of arenes. acs.org

Regioselective Iodination Techniques and Mechanistic Considerations

The regioselective introduction of an iodine atom at the C3 position of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a critical step. The pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic substitution than the pyridine ring. The C3 position of the pyrrole ring is the most nucleophilic, making it the preferred site for electrophilic attack.

The mechanism of electrophilic iodination of 7-azaindoles is believed to proceed through a standard electrophilic aromatic substitution pathway. The iodinating agent, which can be polarized or activated by a catalyst, is attacked by the electron-rich pyrrole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the 3-iodo derivative.

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst and any additives.

For the construction of the pyrrolo[3,2-b]pyridine core, if a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling is employed to introduce substituents, the choice of ligand, base, and solvent is critical. nih.govrsc.org For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the optimization of the Suzuki-Miyaura and Buchwald-Hartwig amination steps was essential for the success of the synthesis. ntnu.no

In the case of late-stage iodination, the choice of the iodinating reagent and catalyst can significantly impact the outcome. For example, while NIS is a common iodinating agent, its reactivity can be enhanced by the addition of a Lewis acid catalyst like iron(III) chloride. acs.org The reaction conditions, such as temperature and solvent, must be carefully controlled to avoid side reactions and decomposition of the starting material or product. The following table summarizes some of the key parameters that can be optimized for the synthesis of the target compound.

Reaction StepKey Parameters for OptimizationPotential Catalysts/Reagents
Pyrrolo[3,2-b]pyridine Core Formation Solvent, Temperature, Catalyst, Ligands, BasePalladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Copper catalysts (e.g., CuI)
Late-Stage Iodination Iodinating Agent, Catalyst, Solvent, TemperatureN-Iodosuccinimide (NIS), I₂, ICl, FeCl₃, Lewis acids

Green Chemistry Principles in Synthetic Route Design for Pyrrolopyridine Derivatives

The application of green chemistry principles in the synthesis of pyrrolopyridine derivatives is of increasing importance to minimize the environmental impact of chemical processes. Key aspects of green chemistry include the use of renewable feedstocks, atom economy, energy efficiency, and the use of safer solvents and reagents. google.com

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net The development of synthetic methods that can be performed in water or other environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), is a significant step towards greener processes. nih.gov The synthesis of indole derivatives, which are structurally related to azaindoles, has been successfully achieved in water using green catalysts. google.com

Catalyst-free reactions also represent a green approach as they eliminate the need for potentially toxic and expensive metal catalysts. researchgate.netnih.govrsc.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. tandfonline.com

The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Multi-component reactions are particularly well-suited for this purpose.

Use of Safer Solvents: Exploring the use of water, ethanol, or other green solvents to replace hazardous organic solvents like DMF or chlorinated hydrocarbons.

Energy Efficiency: Employing microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption.

Catalysis: Utilizing non-toxic and recyclable catalysts, or developing catalyst-free reaction conditions.

By incorporating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core is the primary site of reactivity for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent electrophilic partner for a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Strategies and Their Mechanistic Investigations

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound. For 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position. mdpi.comnih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. mdpi.commdpi.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: nih.gov

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-I bond of the pyrrolopyridine substrate, forming a square planar palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. nih.gov

While specific studies on this compound are not extensively detailed, research on related azaindole and iodoindazole scaffolds provides significant insight. mdpi.comnih.gov For instance, the coupling of 2-iodo-4-chloropyrrolopyridine intermediates with arylboronic acids has been shown to proceed with high chemoselectivity at the more reactive C-I bond. ntnu.no The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. nih.govrsc.org Modern catalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, have proven effective for coupling with challenging heterocyclic substrates. nih.govnih.gov

Substrate AnalogueBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
3-IodoindazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (aq)Dioxane68% mdpi.com
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₃PO₄Dioxane/H₂OGood nih.gov
6-Bromo-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OModerate-Excellent nih.gov

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for constructing C(sp²)-C(sp) bonds. wikipedia.orgresearchgate.net This reaction enables the direct functionalization of the this compound core with various alkyne moieties. The resulting alkynylated products are valuable intermediates for synthesizing more complex molecules and fused heterocyclic systems. nih.govnih.gov

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the C-I bond.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. wikipedia.org

The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the Pd(0) catalyst. researchgate.net The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity and homocoupling associated with copper catalysts. nih.gov The synthesis of various azaindoles has been achieved through Sonogashira coupling followed by a cyclization step. nih.govnih.gov

Substrate AnalogueAlkyneCatalystBaseSolventYieldReference
N,N-Dialkyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NEt₃N98% nih.gov
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄/CuIEt₃NTHF/Et₃NHigh soton.ac.uk
2-BromoanilineVarious terminal alkynes[DTBNpP]Pd(crotyl)ClTMPAcetonitrile (B52724)Good-Excellent nih.gov

Buchwald-Hartwig Amination Methodologies and Ligand Design

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This transformation is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, this reaction allows the introduction of primary or secondary amines at the 3-position.

The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium amide, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

A critical aspect of the Buchwald-Hartwig amination is ligand design. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction. wikipedia.orgepa.gov Ligands such as XPhos, SPhos, and BrettPhos facilitate the key steps of the catalytic cycle, allowing for the coupling of a wide array of aryl halides (including less reactive chlorides) with various amines under milder conditions. ntnu.nolibretexts.org Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative to palladium-based systems. nih.gov

Aryl Halide AnalogueAmineCatalyst/LigandBaseSolventYieldReference
2-Iodo-4-chloro-pyrrolopyridineSecondary AminePd₂(dba)₃/XantphosCs₂CO₃1,4-DioxaneGood ntnu.no
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂K₃PO₄Toluene78% (selective for C-I) nih.gov
Aryl BromidesPrimary AminesPd(OAc)₂/BrettPhosLiHMDSTolueneHigh libretexts.org

Other Organometallic Transformations (e.g., Heck, Negishi, Stille)

Beyond the most common cross-coupling reactions, the C-I bond of this compound is amenable to other important organometallic transformations.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, proceeding via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. The first synthesis of azaindoles via a Heck reaction was demonstrated in 1999, although initial yields were low. nih.gov

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane (organotin) reagent. organic-chemistry.org A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. The mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. Organozinc compounds are generally more reactive than organoboranes but less reactive than organolithium or Grignard reagents, offering a balance of reactivity and functional group tolerance. The mechanism follows the standard oxidative addition-transmetalation-reductive elimination pathway. nih.gov

These reactions further highlight the versatility of this compound as a scaffold for introducing diverse carbon-based substituents.

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution (SNAr) on the pyrrolopyridine ring system is generally challenging. The electron-rich nature of the pyrrole (B145914) ring and the pyridine (B92270) ring (which is less electron-deficient than, for example, a pyrimidine (B1678525) ring) makes them poor substrates for SNAr reactions, which typically require a strongly electron-deficient aromatic system.

However, the presence of the electron-withdrawing nitrile group at the 5-position can activate the pyridine ring towards nucleophilic attack to some extent. Nevertheless, direct displacement of the iodide at the 3-position on the electron-rich pyrrole ring by a nucleophile is not a typical or facile reaction pathway. Transition-metal catalysis, as described in section 3.1, is almost always the preferred method for functionalizing this position with nucleophiles (e.g., amines in the Buchwald-Hartwig reaction). In some specific fused heterocyclic systems, activation of a C-O bond can facilitate SNAr-type reactions with amines or thiols, but this is not directly applicable to the C-I bond in the target molecule. nih.gov

Electrophilic Substitution and Aromatic Reactivity Studies of the Pyrrolopyridine System

The 1H-pyrrolo[3,2-b]pyridine system contains two fused aromatic rings with distinct electronic properties. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, while the pyridine ring is electron-deficient.

Electrophilic substitution on pyrrole itself occurs preferentially at the C2 (α) position because the intermediate carbocation (the sigma complex) is stabilized by more resonance structures compared to attack at the C3 (β) position. slideshare.net In the 1H-pyrrolo[3,2-b]pyridine system, the C3 position is already substituted with iodine. The remaining unsubstituted position on the pyrrole ring is C2. Therefore, any further electrophilic substitution would be expected to occur at this C2 position, provided it is not sterically hindered.

Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it typically directs to the C3 and C5 positions (relative to the pyridine nitrogen). In the target molecule, the C5 position is occupied by a nitrile group. Electrophilic attack on the pyridine nitrogen itself is also possible, leading to N-alkylation or N-oxidation. Given the high reactivity of the pyrrole ring, selective electrophilic substitution on the pyridine portion of the molecule would likely require prior protection of the pyrrole nitrogen and careful control of reaction conditions.

Radical Processes and Reductive Dehalogenation Pathways

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, opening avenues for radical-mediated transformations. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from related iodo-aza-indoles and other N-heterocyclic compounds.

Radical Cyclization: In reactions where a suitable radical acceptor is present within the molecule or in an intermolecular fashion, the generation of an aryl radical at the C3 position can initiate cyclization cascades. For instance, radical-mediated cyclization is a known method for the formation of new heterocyclic rings fused to the indole (B1671886) or azaindole core.

Photochemical Dehalogenation: The C-I bond can also be cleaved under photochemical conditions. Irradiation with UV light, often in the presence of a photosensitizer and a hydrogen atom donor, can lead to the formation of the corresponding 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. This process is valuable for the selective removal of the iodine atom under mild conditions.

Reductive Dehalogenation: Reductive dehalogenation can be achieved through various radical-based methodologies. One common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor like tributyltin hydride (Bu3SnH) or a silane. The reaction proceeds via a radical chain mechanism, leading to the replacement of the iodine atom with a hydrogen atom. An alternative, more environmentally friendly method utilizes a hydrogen atom transfer from a simple hydrocarbon, such as cyclohexane, initiated by a small amount of a peroxide initiator. rsc.org

The general mechanism for these reductive dehalogenations can be summarized as follows:

Initiation: Generation of a radical from an initiator.

Propagation:

Reaction of the initiator radical with the hydrogen donor to generate a new radical.

Abstraction of the iodine atom from this compound by the donor radical to form the C3-centered aryl radical.

Reaction of the aryl radical with the hydrogen donor to yield the dehalogenated product and regenerate the donor radical.

Termination: Combination of any two radical species.

These radical-based transformations highlight the utility of the iodo group as a versatile handle for further functionalization or for its selective removal.

Transformations of the Nitrile Moiety and Related Functional Group Interconversions

The nitrile group at the C5 position of this compound is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. lumenlearning.comstackexchange.comorganic-chemistry.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with aqueous acid (e.g., HCl or H2SO4) typically leads to the formation of the corresponding carboxylic acid, 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, and the ammonium (B1175870) salt of the acid used. lumenlearning.comlibretexts.org The reaction proceeds through the initial formation of an amide intermediate.

Base-catalyzed hydrolysis: Treatment with a strong base like sodium hydroxide, followed by acidification, also yields the carboxylic acid. stackexchange.comlibretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxamide. stackexchange.com

Reduction: The nitrile group can be reduced to a primary amine, providing an aminomethyl group at the C5 position. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation, followed by an aqueous workup to yield (3-iodo-1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine. libretexts.org

Organometallic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile group. libretexts.org The initial product is an imine salt, which upon acidic hydrolysis, yields a ketone. This reaction allows for the introduction of a new carbon-carbon bond at the C5 position, leading to the formation of various acyl derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, to form new heterocyclic rings. For example, 1,3-dipolar cycloaddition with nitrile oxides can lead to the formation of oxadiazole rings. nih.govresearchgate.netacs.orgmdpi.com The reaction of nitriles with azides can also be used to construct tetrazole rings, although this often requires harsh conditions. acs.org These reactions provide a pathway to more complex, fused heterocyclic systems based on the pyrrolo[3,2-b]pyridine core.

The following table summarizes the key transformations of the nitrile moiety:

Reagents and ConditionsProduct Functional Group
H3O+, heatCarboxylic acid
1. NaOH, H2O, heat; 2. H3O+Carboxylic acid
H2O, base (mild conditions)Amide
1. LiAlH4, ether; 2. H2OPrimary amine (aminomethyl)
1. RMgX or RLi; 2. H3O+Ketone
Nitrile oxidesOxadiazole
AzidesTetrazole

Reaction Kinetics and Thermodynamics: Experimental and Theoretical Approaches to this compound Reactions

A quantitative understanding of the reactivity of this compound can be gained through the study of its reaction kinetics and thermodynamics. While specific experimental data for this molecule is scarce, insights can be drawn from studies on related iodo-aza-indoles and from computational chemistry.

Kinetics of Cross-Coupling Reactions: The C-I bond is a key site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura nih.govnih.govrsc.org and Buchwald-Hartwig reactions. The kinetics of these reactions are influenced by several factors:

Nature of the Catalyst: The choice of palladium or copper catalyst and the coordinating ligands significantly affects the reaction rate. Electron-rich and sterically hindered ligands often accelerate the oxidative addition step, which is frequently the rate-determining step.

Reaction Conditions: Temperature, solvent, and the nature of the base are crucial parameters that can be optimized to enhance the reaction rate and yield.

Electronic Effects: The electron-withdrawing nature of the nitrile group and the pyridine ring can influence the electron density at the C3 position, thereby affecting the rate of oxidative addition of the C-I bond to the metal center.

Kinetic studies on the Suzuki-Miyaura coupling of related bromo- and iodo-heterocycles have shown that the reaction often follows pseudo-first-order kinetics with respect to the aryl halide. mdpi.comresearchgate.net The activation energies for such reactions can be determined by performing the reaction at different temperatures and applying the Arrhenius equation.

Thermodynamics and Bond Dissociation Energy: The thermodynamics of reactions involving the C-I bond are largely governed by the bond dissociation energy (BDE) of this bond. The C-I bond is the weakest of the carbon-halogen bonds, which contributes to its high reactivity in both radical and transition metal-catalyzed reactions.

Density Functional Theory (DFT) calculations can provide valuable estimates of the C-I BDE. nih.govnih.gov For related iodo-aromatic and iodo-heterocyclic compounds, the BDE of the C-I bond is typically in the range of 60-70 kcal/mol. The specific value for this compound would be influenced by the electronic nature of the pyrrolopyridine ring system and the nitrile substituent. A lower BDE would correlate with a higher reactivity in radical reactions and a more facile oxidative addition in cross-coupling catalysis.

The following table provides a hypothetical comparison of the relative reactivity of different halogens in cross-coupling reactions, based on their bond dissociation energies.

C-X BondApproximate BDE (kcal/mol)Relative Reactivity
C-I60-70Highest
C-Br70-80Intermediate
C-Cl80-90Lowest

Computational Chemistry and Theoretical Modeling of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations provide a deep dive into the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. For a molecule like 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, DFT calculations can be used to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization.

This process involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, in a study of a related 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.inmdpi.comyoutube.comtriazolo[4,3-a]pyridine, DFT calculations with the B3LYP functional and a 6-31G basis set were used to achieve a full geometry optimization mdpi.com. The calculated geometric parameters are often in good agreement with experimental data from X-ray crystallography, validating the computational model.

Table 1: Representative Calculated Geometric Parameters for a Heterocyclic System This table presents illustrative data for a related heterocyclic compound, 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.inmdpi.comyoutube.comtriazolo[4,3-a]pyridine, as determined by DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-S1.82 Å
Bond LengthN-N1.39 Å
Bond AngleC-S-C102.5°
Bond AngleN-N-C109.8°
Dihedral AngleTriazolo-pyridine/Benzene14.7°

Source: Adapted from theoretical calculations on 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.inmdpi.comyoutube.comtriazolo[4,3-a]pyridine. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a computational study of an imidazotriazole-based thiazolidinone, the HOMO was found to be located over the thiazolidinone and phenyl rings, while the LUMO was distributed over the imidazotriazole moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively mdpi.com.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic Compound This table shows representative data for 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.inmdpi.comyoutube.comtriazolo[4,3-a]pyridine, calculated using DFT.

OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.25-6.80
LUMO-0.08-2.18
HOMO-LUMO Gap (ΔE)0.174.62

Source: Adapted from a DFT study on 8-chloro-3-((3-chlorobenzyl)thio)- ias.ac.inmdpi.comyoutube.comtriazolo[4,3-a]pyridine. mdpi.com

Mechanistic Elucidation of Reactions through Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the iodo-substituted carbon, DFT calculations can be used to locate the transition state structure. This involves optimization algorithms that search for a first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in a study of the synthesis of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT was used to investigate the reaction mechanism, including the energies of transition state intermediate compounds ias.ac.in. Similarly, a computational study on the fluorination of dienes using a hypervalent iodine catalyst employed DFT to calculate the activation energy barriers for different reaction pathways, identifying the most favorable mechanism mdpi.com.

Table 3: Example of Calculated Activation Energy for a Reaction Step This table provides illustrative data for the fluorination of a diene catalyzed by a hypervalent iodine reagent, a process that shares features with electrophilic reactions.

Reaction StepReactant ComplexTransition State (TS)ProductActivation Energy (ΔG‡, kcal/mol)
FluorinationDiene-Catalyst ComplexE-1,4TS1Fluorinated Product18.2

Source: Adapted from a computational study on hypervalent iodine-catalyzed fluorination of dienes. mdpi.com

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to explore its conformational landscape, especially if it has flexible side chains. More importantly, MD can simulate the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. This allows for the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its behavior in a realistic environment. In a study of imidazotriazole-based thiazolidinone derivatives, MD simulations were used to examine the structural deviations and conformational changes in a protein-ligand complex mdpi.com.

Solvent Effects on Reactivity and Spectroscopic Parameters: Computational Approaches

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry can model these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which is computationally more demanding but can provide a more detailed picture of specific solvent-solute interactions.

For this compound, these models can be used to calculate how the solvent affects its geometry, electronic properties, and the energy profile of its reactions. For instance, the relative energies of reactants and transition states can change significantly in a polar solvent compared to the gas phase, altering the activation energy. In a study of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the PCM model was used to calculate properties in different media, including the gas phase and dichloromethane ias.ac.in.

Prediction of Spectroscopic Signatures for Structural Assignment and Validation

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR and Raman spectrum can be generated. This is often done in conjunction with frequency calculations used to characterize stationary points.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (for ¹H, ¹³C, etc.) can be calculated by determining the magnetic shielding of each nucleus. These calculated shifts, when compared to experimental data, can help in the assignment of complex spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. A study on pyrrolo[1,5-a]-1,8-naphthyridine derivatives used TD-DFT to compute their UV-Vis spectra in various media ias.ac.in.

Table 4: Representative Predicted Spectroscopic Data for a Pyrrolopyridine Derivative This table shows illustrative data for a pyrrolo[1,5-a]-1,8-naphthyridine derivative, as calculated by (TD-)DFT.

SpectrumParameterCalculated Value
UV-Vis (in CH₂Cl₂)λmax (absorption)~320 nm
UV-Vis (in CH₂Cl₂)λmax (emission)~445 nm
IRC=N stretch(Typically 1600-1690 cm⁻¹)
¹³C NMRAromatic C(Typically 100-150 ppm)
¹H NMRAromatic H(Typically 7.0-8.5 ppm)

Source: Adapted from a study on pyrrolo[1,5-a]-1,8-naphthyridine derivatives. ias.ac.in

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, HRMS would provide the precise molecular weight, allowing for the confirmation of its chemical formula, C₈H₄IN₃. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, the analysis of the fragmentation pattern in the mass spectrum offers valuable insights into the compound's structure. Upon ionization, the molecule breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative stability of different bonds. For this compound, expected fragmentation pathways could involve the loss of the iodine atom, the cyano group, or cleavage of the pyrrolo-pyridine ring system. A detailed analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zFragmentation
[M+H]⁺269.9550Data not availableMolecular ion
[M-I]⁺142.0505Data not availableLoss of iodine
[M-CN]⁺243.9601Data not availableLoss of cyano group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structure Elucidation

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). The ¹³C NMR spectrum indicates the number of different types of carbon atoms and their electronic environment.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing information about the molecule's stereochemistry and conformation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (NH)11.0 - 13.0br s
H27.5 - 8.0s
H48.0 - 8.5d
H67.0 - 7.5d

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2125 - 135
C380 - 90
C3a140 - 150
C4145 - 155
C5 (CN)115 - 120
C5 (ring)100 - 110
C7a140 - 150

Solid-State NMR for Crystalline Forms and Polymorphic Studies

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is essential for characterizing the compound in its crystalline form. In the solid state, molecules are in a fixed orientation, which can provide information that is averaged out in solution. ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. These different polymorphs can have distinct physical properties, and ssNMR can be used to identify and characterize them.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-Crystal X-ray Diffraction for Definitive Structural Characterization

By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. This technique provides an unambiguous determination of the molecular structure, including the absolute stereochemistry if chiral centers are present. The resulting crystal structure reveals the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)90
γ (°)90
Volume (ų)Data not available
Z4

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. It is used to analyze a polycrystalline sample, providing a diffraction pattern that is a fingerprint of the crystalline phase. PXRD is a powerful tool for identifying the crystalline form of a bulk sample, screening for different polymorphs, and assessing the purity of a crystalline material. Each polymorph will produce a unique PXRD pattern, allowing for their differentiation and characterization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and probing its intermolecular interactions. The vibrational modes of the molecule are sensitive to the specific bonds and their chemical environment, providing a unique spectroscopic fingerprint.

The key functional groups expected to exhibit characteristic vibrational frequencies in this molecule include the N-H group of the pyrrole (B145914) ring, the nitrile group (-C≡N), the C-I bond, and the aromatic C-H and C=C/C=N bonds of the fused pyrrolo[3,2-b]pyridine ring system.

Expected Vibrational Frequencies:

Functional GroupExpected IR/Raman Frequency (cm⁻¹)Vibrational Mode
N-H (pyrrole)3300 - 3500Stretching
C≡N (nitrile)2220 - 2260Stretching
C=C/C=N (aromatic)1400 - 1650Ring Stretching
C-H (aromatic)3000 - 3100Stretching
C-I500 - 600Stretching

Note: These are predicted ranges and actual frequencies may vary based on the specific molecular environment and intermolecular interactions.

In the solid state, intermolecular hydrogen bonding involving the pyrrole N-H group is anticipated, which would lead to a broadening and shifting of the N-H stretching band to lower frequencies in the IR spectrum. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be instrumental in identifying the C-I stretching vibration, as well as the symmetric vibrations of the aromatic rings. Computational studies on related heterocyclic systems, such as pyridyl substituted diketo-pyrrolo-pyrroles, have demonstrated the utility of Density Functional Theory (DFT) calculations in assigning the main peaks in experimental Raman spectra. muni.cz Such theoretical approaches could be applied to this compound to achieve a more precise assignment of its vibrational modes.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The fused aromatic system, with its extended π-conjugation, is expected to give rise to characteristic absorption bands in the UV-Vis region.

The primary electronic transitions anticipated for this molecule are π → π* transitions, which are characteristic of conjugated systems. These transitions typically result in strong absorption bands. The presence of heteroatoms (nitrogen) and the iodine substituent may also lead to n → π* transitions, which are generally of lower intensity.

Based on studies of related pyridine-fused heterocyclic systems, the characteristic absorption bands are expected in the region of 250 to 400 nm. researchgate.net The exact position and intensity of the absorption maxima (λmax) will be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Predicted UV-Vis Absorption Data:

Transition TypePredicted λmax Range (nm)
π → π250 - 350
n → π350 - 400

Note: These are estimated ranges based on analogous structures. Experimental determination is required for accurate values.

The extensive conjugation within the pyrrolo[3,2-b]pyridine core, further extended by the nitrile group, is expected to result in a complex UV-Vis spectrum with multiple absorption bands. Analysis of the solvatochromic shifts (changes in λmax with solvent polarity) can provide further information about the nature of the electronic transitions.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity.

For a compound of this nature, a reversed-phase HPLC method would likely be effective. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the analysis of related pyrrolopyrimidine analogs involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities or starting materials. nih.gov For instance, a gradient could start with a high percentage of water and gradually increase the proportion of acetonitrile.

Example HPLC Method Parameters:

ParameterCondition
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: Water, B: Acetonitrile (with optional acid modifier like formic acid)
ElutionGradient (e.g., 5% B to 95% B over 8 minutes)
Flow Rate0.5 mL/min
DetectionUV detector (monitoring at a λmax determined from UV-Vis spectroscopy)

Note: This is a representative method and would require optimization for the specific compound.

The purity of the sample can be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. This method is crucial for ensuring the quality of the compound for subsequent studies and applications. While some commercial suppliers indicate a purity of 95% for this compound, they may not provide detailed analytical data, underscoring the importance of independent purity verification. shiyabiopharm.com

Applications of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile As a Key Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Polycyclic Heterocycles and Novel Molecular Scaffolds

The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the iodine atom at the C3 position of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated that this iodo-azaindole derivative can be effectively functionalized through various palladium-catalyzed reactions. For instance, Suzuki-Miyaura coupling reactions with a wide range of aryl- and heteroarylboronic acids allow for the introduction of diverse substituents at the C3 position. This strategy has been employed to synthesize series of novel 1H-pyrrolo[3,2-c]pyridine derivatives, which serve as precursors to potent anticancer agents. nih.gov Similarly, Sonogashira coupling with terminal alkynes and Heck coupling with alkenes can be used to introduce alkynyl and vinyl groups, respectively, further expanding the structural diversity of the resulting molecules. mdpi.com

These coupling reactions are not limited to simple substitutions; they are instrumental in constructing more complex, fused polycyclic systems. The strategic introduction of a functional group via cross-coupling can be followed by an intramolecular cyclization reaction, leading to the formation of novel multi-ring heterocyclic scaffolds. mdpi.com This approach is pivotal in generating molecules with unique three-dimensional shapes and functionalities, which are highly sought after in drug discovery programs targeting kinases and other enzymes. nih.govnih.govrsc.org

The following table summarizes representative transformations starting from iodinated pyrrolopyridine scaffolds, illustrating their utility in building complex molecules.

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Scaffold
Suzuki-Miyaura CouplingArylboronic AcidsPd(PPh₃)₄, K₂CO₃3-Aryl-1H-pyrrolo[3,2-b]pyridines
Sonogashira CouplingTerminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-1H-pyrrolo[3,2-b]pyridines
Heck CouplingAlkenesPd(OAc)₂, P(o-tol)₃3-Alkenyl-1H-pyrrolo[3,2-b]pyridines
Buchwald-Hartwig AminationAminesPd(OAc)₂, BINAP, Cs₂CO₃3-Amino-1H-pyrrolo[3,2-b]pyridines

Role in the Development of New Catalyst Ligands and Organometallic Reagents

While the primary application of this compound in catalysis is as a substrate for cross-coupling reactions, the broader pyrrolopyridine framework is being explored for its potential in ligand synthesis. The nitrogen atoms within the bicyclic system can act as coordination sites for metal centers.

Derivatives of pyrrolopyridines can be designed to act as bidentate or polydentate ligands. For example, functional groups introduced at the C3 position (via the iodo precursor) and the N1 position can be tailored to chelate metal ions. The synthesis of such ligands can lead to the development of novel catalysts with unique reactivity and selectivity. Research into related N-heterocyclic scaffolds has shown that their electronic properties and steric profile can be finely tuned by modifying substituents on the ring system.

Although direct examples of this compound being converted into a commercially applied catalyst ligand are not extensively documented, its derivatives represent a promising area of research. The development of chiral pyrrolopyridine-based ligands, for instance, could lead to new asymmetric catalysts for enantioselective synthesis. The synthesis of 1,2,4-oxadiazole (B8745197) scaffolds from related nitrile-containing precursors has been used to generate ligands for novel Ag(I) complexes, highlighting the potential of such functional handles in coordination chemistry. researchgate.net

Utilization in Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for biological screening. The goal is to efficiently explore a wide range of "chemical space" to identify novel bioactive compounds. This compound is an ideal starting scaffold for DOS due to its multiple, orthogonally reactive functional groups.

A typical DOS strategy involving this compound would utilize its three main points of reactivity:

N-H Functionalization: The pyrrole (B145914) nitrogen can be alkylated, acylated, or arylated under various conditions.

C-I Functionalization: The carbon-iodine bond is readily functionalized using a plethora of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.) to introduce a wide array of substituents.

CN Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or undergo cycloaddition reactions to form heterocycles like tetrazoles or triazines. mdpi.com

By systematically and combinatorially varying the reagents used to modify these three positions, a large and structurally diverse library of compounds can be rapidly synthesized from a single, common starting material. mdpi.com This approach allows medicinal chemists to efficiently probe structure-activity relationships (SAR) and identify novel molecular scaffolds with desired biological activities. nih.gov The synthesis of libraries of pyrrolo[3,4-b]pyridin-5-ones from related building blocks showcases the power of this strategy in generating complex polyheterocyclic compounds. mdpi.com

Diversification Point Reaction Type Example Reagents Resulting Functional Group/Scaffold
N1-H of PyrroleAlkylation / ArylationAlkyl halides, Arylboronic acidsN-Alkyl, N-Aryl
C3-IodineSuzuki CouplingPhenylboronic acidC3-Phenyl
C3-IodineSonogashira CouplingPhenylacetyleneC3-Phenylethynyl
C5-Nitrile[3+2] CycloadditionSodium AzideC5-(1H-tetrazol-5-yl)
C5-NitrileReductionH₂, Raney NiC5-Aminomethyl

Integration into Materials Science Research for Functional Organic Frameworks and Advanced Molecular Systems (excluding specific material properties)

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. Its rigid, planar heterocyclic structure and multiple reactive handles make it an attractive building block, or "tecton," for the construction of highly ordered, porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

In the synthesis of such materials, the iodo- and nitrile-functionalized pyrrolopyridine can be used as a multitopic linker. For example, the iodo groups can be converted to other functionalities, such as boronic acids or amines, which can then undergo condensation or coupling reactions to form extended networks. A bifunctionalized derivative, such as a di-boronic acid or di-amine of the pyrrolopyridine core, could be reacted with complementary multitopic linkers to form a 2D or 3D framework.

The synthesis of BN-embedded pyrrolo[3,2-b]pyrroles demonstrates how the core scaffold can be integrated into larger, conjugated systems through cascade borylation reactions. rsc.org This highlights the potential for creating advanced molecular systems with tailored structures. The planarity of the pyrrolopyridine core is advantageous for creating stacked architectures, while the nitrogen atoms provide potential sites for metal coordination or hydrogen bonding, which can direct the self-assembly of supramolecular structures. The focus in this area is on the synthetic methodologies that enable the incorporation of this robust heterocyclic unit into larger, well-defined molecular and macromolecular systems.

Future Research Directions and Interdisciplinary Perspectives for 3 Iodo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile

Exploring Novel Reactivity Patterns and Unprecedented Transformations of the Halogenated Pyrrolopyridine Core

The presence of an iodine atom on the pyrrolopyridine core of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile offers a versatile handle for a variety of chemical transformations. Future research will likely focus on exploiting this halogen for novel cross-coupling reactions, expanding beyond traditional methods to forge complex molecular architectures. Investigation into unprecedented transformations, such as radical-mediated reactions and transition-metal-catalyzed C-H activation at other positions on the ring, could unlock new synthetic pathways.

The reactivity of the pyrrole (B145914) N-H bond also presents opportunities for exploration. Metal-ligand cooperation, as seen in protic pyrazole complexes, could be investigated to facilitate catalytic reactions where the N-H group plays a direct role in substrate activation or bond cleavage. mdpi.com Understanding the interplay between the iodo-substituent and the inherent reactivity of the bicyclic system will be crucial for designing innovative synthetic strategies.

Advancements in Asymmetric Synthesis and Chiral Induction using Related Scaffolds

The development of chiral molecules is a cornerstone of modern medicinal chemistry, and the pyrrolopyridine scaffold is no exception. nih.gov While research on the asymmetric synthesis of this compound itself is nascent, future work can draw inspiration from established methods for related heterocyclic systems. Organocatalytic cascade reactions, for instance, have been successfully employed to create chiral pyrrolizine-based triheterocycles with high enantioselectivity. researchgate.net

Future directions should include the development of catalytic asymmetric methods to introduce chirality to the pyrrolopyridine core or to its derivatives. This could involve the use of chiral phosphines, which have proven effective in asymmetric Rauhut-Currier reactions, or the application of chiral substrate-controlled and catalyst-controlled methods. nih.govmdpi.com The goal will be to synthesize enantioenriched derivatives that can be evaluated for stereospecific biological activities.

Table 1: Approaches in Asymmetric Synthesis for Heterocyclic Compounds

Method Description Potential Application for Pyrrolopyridines Key Findings from Literature
Organocatalysis Use of small organic molecules to catalyze asymmetric transformations. Synthesis of chiral pyrrolopyridine derivatives through cascade reactions. High enantioselectivities (90–95% ee) achieved for pyrrolizine-based heterocycles. researchgate.net
Chiral Ligand-Controlled Synthesis A chiral auxiliary controls enantioselectivity through interactions with a metal center. nih.gov Enantioselective functionalization of the pyrrolopyridine scaffold. C2-symmetrical pyrrolidines are widely used as chiral auxiliaries. nih.gov

| Chiral Catalyst-Controlled Methods | Enantioselectivity is controlled by steric and electronic effects of a chiral catalyst. nih.gov | Direct asymmetric synthesis of functionalized pyrrolopyridines. | Chiral aziridine phosphines are effective catalysts for intramolecular reactions. mdpi.com |

Development of Sustainable and Resource-Efficient Synthetic Approaches for its Production and Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and resource efficiency. Future research on this compound should prioritize the development of "green" synthetic methods. This includes minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy.

One-pot multicomponent reactions, such as the Ugi-Zhu reaction, offer an efficient way to construct complex molecules like pyrrolo[3,4-b]pyridin-5-ones from simple starting materials, thereby reducing waste and saving resources. mdpi.com Exploring flow chemistry for the synthesis and derivatization of the target compound could also lead to more sustainable and scalable processes. Furthermore, investigating the use of more environmentally benign catalysts, such as earth-abundant metals, will be a key aspect of this research.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Heterocyclic Chemistry

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field with the potential to revolutionize synthesis planning. nih.gov For a complex molecule like this compound, AI and machine learning models can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. acs.orgpreprints.org

Table 2: Applications of AI and Machine Learning in Chemical Synthesis

Application Description Relevance to Pyrrolopyridine Synthesis
Retrosynthesis Prediction AI models propose synthetic routes to a target molecule. Can help design efficient syntheses for novel pyrrolopyridine derivatives. chemrxiv.orgcas.org
Reaction Outcome Prediction Machine learning models predict the major product of a chemical reaction. Can reduce trial-and-error experimentation in the lab. acs.org
Reaction Optimization AI algorithms iteratively suggest experimental conditions to improve reaction performance. nih.gov Can lead to higher yields and more efficient processes for synthesizing and derivatizing the target compound. nih.gov

| Novel Route Discovery | Generative models can propose entirely new synthetic pathways. | May uncover more efficient or sustainable routes to this compound. nih.gov |

Synergistic Research Combining Computational and Experimental Methodologies for Deeper Mechanistic Understanding and Rational Design

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and molecules. Future research on this compound will benefit greatly from a synergistic approach that combines computational and experimental techniques. Quantum chemical calculations, for example, can be used to elucidate reaction pathways and predict the stability of intermediates and transition states. chemrxiv.org

Molecular docking studies can provide insights into how derivatives of the pyrrolopyridine scaffold interact with biological targets, guiding the design of new therapeutic agents. mdpi.comnih.gov This combination of in silico and in vitro/in vivo studies allows for a more efficient and targeted approach to drug discovery. By integrating computational modeling with experimental validation, researchers can accelerate the development of new compounds with desired properties.

Q & A

What are the most reliable synthetic routes for preparing 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in academic research?

Basic Research Question
The synthesis of this compound typically involves cyclization and halogenation strategies. Key methodologies include:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction using 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and iodinated boronic acids to introduce the iodine substituent .
  • Cyclization Reactions : Condensation of 2-amino-pyrrole derivatives with nitrile-containing precursors under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core, followed by iodination using N-iodosuccinimide (NIS) .
  • Nitro Reduction and Functionalization : Reduction of nitro groups to amines using hydrogen gas and Raney Nickel, followed by iodination or cyanation steps .

What advanced spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question
Critical characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the iodine atom induces distinct deshielding effects in aromatic protons (δ 8.5–9.0 ppm for pyrrolopyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C8_8H5_5IN3_3) and isotopic patterns from iodine .
  • IR Spectroscopy : Identification of nitrile (C≡N) stretches near 2200–2250 cm1^{-1} and pyrrole N-H stretches around 3200–3400 cm1^{-1} .

How do physicochemical properties (e.g., solubility, stability) impact experimental design with this compound?

Basic Research Question
Key properties include:

  • Solubility : Limited solubility in polar solvents (water, methanol) but improved in DMSO or DMF, requiring solvent optimization for reactions .
  • Stability : Light-sensitive due to the iodine substituent; storage under inert atmosphere and low temperatures is recommended. Stability in acidic/basic conditions varies—avoid prolonged exposure to strong bases to prevent deiodination .

What strategies optimize reaction yields and purity during the synthesis of this compound?

Advanced Research Question
Optimization factors include:

  • Catalyst Selection : Pd(PPh3_3)4_4 for Suzuki coupling improves regioselectivity over Pd(OAc)2_2 .
  • Solvent Systems : Use of THF/water mixtures for cross-coupling reactions minimizes side products .
  • Purification Techniques : Flash chromatography with dichloromethane:ethyl acetate (90:10) gradients effectively separates iodinated products from unreacted starting materials .

How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

Advanced Research Question
SAR strategies focus on:

  • Iodo Group Replacement : Substituting iodine with alkynyl or aryl groups via Sonogashira coupling to enhance binding affinity in kinase inhibitors .
  • Nitrogen Positioning : Modifying the pyrrolopyridine core (e.g., replacing C-5 nitrile with amides) to improve solubility and metabolic stability .
  • Biological Screening : Derivatives of similar scaffolds exhibit antitumor and antiviral activities, suggesting potential targets for in vitro assays .

How should researchers address contradictory data in solubility or reactivity profiles of this compound?

Advanced Research Question
Contradictions may arise from:

  • Impurity Artifacts : Residual Pd catalysts from coupling reactions can alter solubility; ICP-MS analysis is recommended to confirm metal content .
  • Polymorphism : Crystalline vs. amorphous forms may exhibit different solubilities. X-ray diffraction (XRD) or DSC can identify polymorphic states .
  • Reaction Conditions : Variability in iodination efficiency (e.g., NIS vs. I2_2/AgNO3_3) necessitates kinetic studies to standardize protocols .

What methodologies enable the incorporation of this compound into complex heterocyclic systems?

Advanced Research Question
Strategies include:

  • Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to append aryl/heteroaryl groups at the iodine position for fused-ring systems .
  • Cycloaddition Reactions : Use of nitrile groups in [2+3] cycloadditions with azides to form tetrazole-containing hybrids .
  • Multi-Step Functionalization : Sequential iodination, cyanation, and amidation to generate polyfunctionalized derivatives for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.